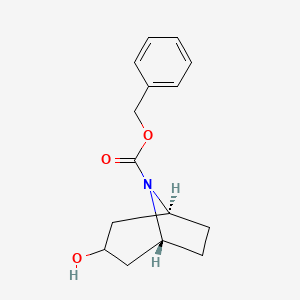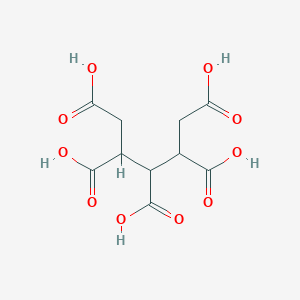
Pentane-1,2,3,4,5-pentacarboxylic acid
Vue d'ensemble
Description
Pentane-1,2,3,4,5-pentacarboxylic acid is a chemical compound with the molecular formula C10H12O10 . It contains a total of 31 bonds; 19 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aliphatic carboxylic acids, and 5 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of Pentane-1,2,3,4,5-pentacarboxylic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 31 bonds. There are 19 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aliphatic carboxylic acids, and 5 hydroxyl groups .Applications De Recherche Scientifique
High Energy Density Materials
Pentane derivatives, specifically polynitrobicyclo[1.1.1]pentanes, have been investigated for their potential as high energy density materials (HEDMs). These compounds exhibit high heat of formation and densities, making them suitable for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Medicinal Chemistry
In medicinal chemistry, bicyclo[1.1.1]pentanes, including derivatives of pentane-1-carboxylic acid, are used as effective bioisosteres for aromatic rings and tert-butyl groups. Their incorporation into pharmaceutical compounds can streamline syntheses and improve drug properties (Hughes et al., 2019).
Acidity and Substituent Effects
Studies on bicyclo[1.1.1]pentane-1-carboxylic acids have explored the effects of substituents on their acidity. These findings contribute to understanding the influence of structural modifications on the properties of such acids, important in various chemical syntheses and applications (Wiberg, 2002).
Environmental Chemistry
Pentane-1,2-dicarboxylic acid functionalized materials have been developed for environmental applications, specifically for the selective adsorption of Fe3+ ions from aqueous solutions. This research has implications for water treatment and metal ion removal (Parambadath, Mathew, Park, & Ha, 2015).
Catalysis
In the field of catalysis, studies involving derivatives of pentane, such as pentan-3-ylidene compounds, have been conducted to explore their potential as catalysts in various chemical reactions. This research opens avenues for green technology and industrial applications (Dan-qian, 2011).
Propriétés
IUPAC Name |
pentane-1,2,3,4,5-pentacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O10/c11-5(12)1-3(8(15)16)7(10(19)20)4(9(17)18)2-6(13)14/h3-4,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGIQVMMDMTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-1,2,3,4,5-pentacarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




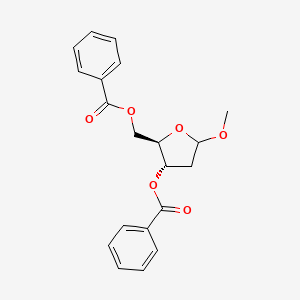
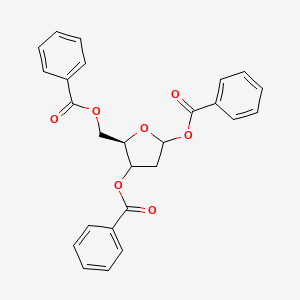

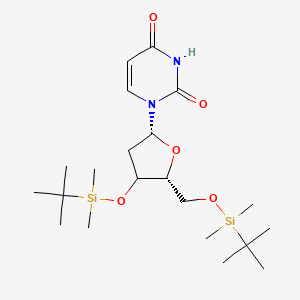
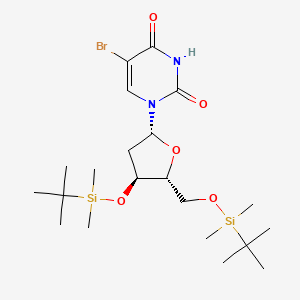
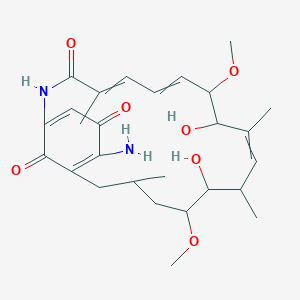


![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)
